molecular formula C19H46O9Si4 B13737302 1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate

1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate

Cat. No.: B13737302
M. Wt: 530.9 g/mol
InChI Key: VDWSGKWLWIERIK-UHFFFAOYSA-N
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Description

1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate is a complex organosilicon compound. This compound is characterized by the presence of multiple silyl groups and a hydroxypentenoate moiety. It is often used in advanced materials science and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate typically involves multiple steps:

    Formation of the silyl ether groups: This step involves the reaction of dimethylchlorosilane with trimethylsilyl chloride in the presence of a base such as triethylamine.

    Attachment of the ethoxy group: The intermediate product is then reacted with ethylene glycol under acidic conditions to form the ethoxy group.

    Esterification: The final step involves the esterification of the hydroxypentenoate moiety with the silyl ether intermediate under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of silanol and carboxylic acid derivatives.

    Reduction: Formation of alcohol and silane derivatives.

    Substitution: Formation of methoxysilane derivatives.

Scientific Research Applications

1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of high-performance materials such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate involves its interaction with various molecular targets:

    Molecular Targets: The silyl groups interact with hydroxyl and carboxyl groups in biomolecules, enhancing their stability.

    Pathways Involved: The compound can participate in siloxane bond formation, leading to the stabilization of molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxybut-4-enoate
  • 1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxyhex-4-enoate

Uniqueness

1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate is unique due to its specific combination of silyl and hydroxypentenoate groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and stable organosilicon compounds.

Properties

Molecular Formula

C19H46O9Si4

Molecular Weight

530.9 g/mol

IUPAC Name

1-[2-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate

InChI

InChI=1S/C19H44O8Si4.H2O/c1-17(20)12-13-19(21)24-18(2)16-22-14-15-23-31(11,26-29(6,7)8)27-30(9,10)25-28(3,4)5;/h18,20H,1,12-16H2,2-11H3;1H2

InChI Key

VDWSGKWLWIERIK-UHFFFAOYSA-N

Canonical SMILES

CC(COCCO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C)OC(=O)CCC(=C)O.O

Origin of Product

United States

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